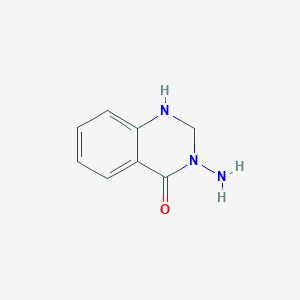

3-amino-2,3-dihydroquinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1,2-dihydroquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-11-5-10-7-4-2-1-3-6(7)8(11)12/h1-4,10H,5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTFUPSGDKKIFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC=CC=C2C(=O)N1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 2,3 Dihydroquinazolin 4 1h One and Its Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, 3-amino-2,3-dihydroquinazolin-4(1H)-one, reveals several logical disconnections that point to readily available starting materials. The core 2,3-dihydroquinazolin-4(1H)-one structure suggests a primary disconnection at the C2-N3 and N1-C2 bonds, which are typically formed in the final cyclization step. This leads back to two key precursor types: a 2-aminobenzamide (B116534) derivative and a source for the C2 carbon, often an aldehyde or its equivalent.

For the specific target, this compound, the retrosynthetic pathways can be envisioned as follows:

Pathway A: Condensation Approach. The most direct disconnection involves the reaction between 2-aminobenzamide and a suitable one-carbon electrophile, followed by the introduction of the amino group at the N3 position. A more convergent strategy involves the condensation of 2-aminobenzoylhydrazine with an aldehyde.

Pathway B: Cyclization of Pre-functionalized Precursors. An alternative approach involves the cyclization of a precursor that already contains the N-amino functionality. For instance, the reaction of an anthranilic acid derivative with hydrazine (B178648) to form a 2-aminobenzoylhydrazide, which can then be cyclized with a one-carbon source.

The key precursors for the synthesis of this compound and its analogues are therefore:

Anthranilic acid and its derivatives (e.g., isatoic anhydride).

2-Aminobenzamide.

Hydrazine hydrate (B1144303).

Various aldehydes and ketones (for analogues substituted at the C2 position).

Classical Synthetic Routes to this compound

Traditional methods for the synthesis of the 2,3-dihydroquinazolin-4(1H)-one core have been well-established, primarily relying on cyclization and condensation reactions.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds. For 3-amino-2,3-dihydroquinazolin-4(1H)-ones, this often involves the formation of the heterocyclic ring from a linear precursor that already contains most of the required atoms. A common strategy involves the reaction of 2-aminobenzoylhydrazine with an appropriate electrophile. For instance, a microwave-assisted, two-step synthesis has been reported for 3-amino-2-methyl-quinazolin-4(3H)-ones, which proceeds through a benzoxazinone (B8607429) intermediate formed from the corresponding anthranilic acid. This intermediate then reacts with hydrazine hydrate to yield the final product. mdpi.com

Condensation Approaches

The condensation of a 2-aminobenzamide derivative with a carbonyl compound is one of the most direct and widely used methods for constructing the 2,3-dihydroquinazolin-4(1H)-one scaffold. scholarsresearchlibrary.com In the context of the 3-amino analogue, this typically involves a three-component reaction. For example, the reaction of isatoic anhydride (B1165640), an aldehyde, and hydrazine can lead to the formation of the desired product. The reaction mechanism generally proceeds through the initial formation of 2-aminobenzamide from isatoic anhydride and a nitrogen source, which then condenses with the aldehyde to form a Schiff base intermediate that subsequently undergoes intramolecular cyclization. nih.gov

Modern and Sustainable Synthetic Strategies

In recent years, a strong emphasis has been placed on the development of more sustainable and efficient synthetic methods. This has led to the exploration of novel catalytic systems and green reaction conditions for the synthesis of quinazolinone derivatives.

Catalytic Transformations

A wide array of catalysts has been employed to facilitate the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, often leading to higher yields, shorter reaction times, and milder reaction conditions. These include both Lewis and Brønsted acids. For instance, metal triflates such as those of scandium, ytterbium, and yttrium have proven to be effective catalysts for the cyclocondensation of anthranilamide and aldehydes. nih.gov

Nanocatalysts have also emerged as a powerful tool in this area. For example, nano-SiO2-SO3H, a solid acid catalyst, has been used for the efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives from isatoic anhydride, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. nih.gov The high surface area and strong acidity of the nanocatalyst enhance the reaction's efficiency. nih.govresearchgate.net Magnetic nanoparticles, such as Fe3O4, have also been utilized, offering the significant advantage of easy catalyst recovery and recyclability. acs.org

The following table summarizes various catalytic systems used in the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives:

| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reference |

| nano-SiO2-SO3H | Isatoic anhydride, aromatic aldehyde, ammonium acetate | Solvent-free, 110 °C, 5-20 min | 85-98 | nih.gov |

| Fe3O4 Nanoparticles | Isatoic anhydride, amines, aldehydes | Water, reflux | High | acs.org |

| Scandium triflate | Anthranilamide, aldehydes | Various | 78-99 | nih.gov |

| Ytterbium triflate | Anthranilamide, aldehydes | Various | 78-99 | nih.gov |

| Yttrium triflate | Anthranilamide, aldehydes | Various | 78-99 | nih.gov |

| Lactic acid | 2-aminobenzamide, aldehydes/ketones | Neat, 70 °C | Satisfactory | researchgate.net |

| α-Chymotrypsin | 2-aminobenzamides, aldehydes | Alcohol solvent | 89-98 | researchgate.net |

Green Chemistry Approaches in Quinazolinone Synthesis

The principles of green chemistry have been increasingly applied to the synthesis of quinazolinones to minimize environmental impact. frontiersin.org This includes the use of environmentally benign solvents, alternative energy sources, and catalysts derived from renewable resources.

One notable approach is the use of deep eutectic solvents (DES) and microwave irradiation. tandfonline.comresearchgate.net For example, a two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives has been developed using a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.com Microwave-assisted synthesis has also been employed for the one-pot, one-step reaction of anthranilic acid, amines, and an orthoester to produce 3-substituted-quinazolin-4(3H)-ones. researchgate.net

The use of natural and biodegradable catalysts is another hallmark of green chemistry. Lemon juice, owing to its acidic nature, has been successfully used as a natural catalyst for the condensation of 2-aminobenzamide with various aldehydes to afford 2,3-dihydroquinazolin-4(1H)-ones in excellent yields and short reaction times. scholarsresearchlibrary.comrsc.org This method avoids the use of corrosive and hazardous mineral acids. scholarsresearchlibrary.com Furthermore, enzymatic catalysis, such as the use of α-chymotrypsin, has been shown to be a highly efficient and environmentally friendly method for the cyclocondensation of 2-aminobenzamides with aldehydes. researchgate.net

Recent advancements also include the use of concentrated solar radiation as a renewable energy source in conjunction with a natural catalyst like lemon juice, achieving high product yields in a very short time. rsc.org Organocatalysis, employing small organic molecules as catalysts, also presents a sustainable alternative to metal-based catalysts. frontiersin.org

The following table highlights some green chemistry approaches in the synthesis of quinazolinone derivatives:

| Green Approach | Catalysts/Solvents/Energy Source | Key Advantages | Reference |

| Microwave-Assisted Synthesis | Deep Eutectic Solvents (e.g., choline chloride:urea) | Reduced reaction times, improved yields | tandfonline.comresearchgate.net |

| Natural Catalyst | Lemon Juice | Biodegradable, non-toxic, readily available, inexpensive | scholarsresearchlibrary.comrsc.org |

| Renewable Energy | Concentrated Solar Radiation | Sustainable energy source, rapid reactions | rsc.org |

| Biocatalysis | α-Chymotrypsin | High efficiency, mild conditions, environmentally benign | researchgate.net |

| Organocatalysis | Various small organic molecules | Avoidance of toxic metals, high stability | frontiersin.org |

| Green Solvents | Water, Ethanol | Reduced environmental impact | researchgate.netfrontiersin.org |

Regioselective and Stereoselective Synthesis Considerations

The synthesis of this compound and its analogues presents significant challenges and opportunities in controlling regioselectivity and stereoselectivity. The structural complexity and the presence of multiple reactive sites on the quinazolinone scaffold necessitate precise control over reaction conditions to obtain the desired isomers. Specifically, the stereocenter at the C2 position and the potential for substitution at different nitrogen atoms (N1 and N3) are key considerations for synthetic chemists.

Regioselective Synthesis

Regioselectivity in the synthesis of quinazolinone derivatives is crucial, particularly when introducing substituents onto the heterocyclic ring. The choice of reactants and catalysts can dictate the final position of functional groups, leading to distinct constitutional isomers with potentially different chemical and biological properties.

A notable example of regiocontrol is demonstrated in the synthesis of N-aryl-substituted 2-aminoquinazolin-4-ones. The reaction of methyl anthranilates with N-arylcyanamides can yield two different regioisomers depending on the reaction conditions. rsc.org

When the reaction is conducted in the presence of p-toluenesulfonic acid (p-TsOH) in refluxing tert-butanol (B103910), the major product is the 3-arylquinazolin-4-one. rsc.org

Conversely, employing trimethylsilyl (B98337) chloride (TMSCl) in tert-butanol followed by a Dimroth rearrangement in aqueous ethanolic sodium hydroxide (B78521) leads exclusively to the 2-(N-arylamino)quinazolin-4-one regioisomer. rsc.org

This strategic use of different reagents allows for the selective synthesis of either the N3-substituted or the C2-amino-substituted quinazolinone core.

| Reactants | Conditions | Predominant Product | Reference |

|---|---|---|---|

| Methyl anthranilate + N-arylcyanamide | p-TsOH, t-BuOH, reflux | 3-Arylquinazolin-4-one | rsc.org |

| Methyl anthranilate + N-arylcyanamide | 1. TMSCl, t-BuOH, 60 °C 2. NaOH, EtOH/H₂O | 2-(N-Arylamino)quinazolin-4-one | rsc.org |

Stereoselective Synthesis

Many analogues of this compound possess a chiral center at the C2 position, making enantioselective synthesis a critical goal. nih.gov However, achieving high levels of stereocontrol is often challenging due to the potential for racemization at the unstable aminal stereocenter. nih.gov Despite this difficulty, several asymmetric strategies have been developed to access enantiomerically pure or enriched 2,3-dihydroquinazolinones.

These methods typically involve the cyclocondensation of an anthranilamide derivative with an aldehyde in the presence of a chiral catalyst. Chiral phosphoric acids and metal complexes with chiral ligands have proven effective in inducing enantioselectivity.

For instance, the use of a readily available Scandium(III)-inda-pybox complex has been shown to catalyze the asymmetric intramolecular amidation of an imine, yielding 2,3-dihydroquinazolinones with high enantioselectivity. organic-chemistry.org Another approach utilizes the combination of crown ether-based host-guest chemistry with a chiral phosphoric acid catalyst. The addition of an alkali metal guest to the crown ether can enhance both the yield and the enantioselectivity of the reaction. organic-chemistry.org

| Catalyst/Method | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Sc(III)-inda-pybox complex | Asymmetric intramolecular amidation of an imine | Enables enantioselective synthesis of 2,3-dihydroquinazolinones. | organic-chemistry.org |

| Chiral Phosphoric Acid + Crown Ether | Asymmetric two-component tandem acetalization | Supramolecular regulation via host-guest chemistry improves yield and enantioselectivity. | organic-chemistry.org |

The development of robust regioselective and stereoselective synthetic methodologies is paramount for the targeted synthesis of specific isomers of this compound and its analogues. Such control allows for the systematic investigation of structure-activity relationships and the production of enantiomerically pure compounds, which is often a prerequisite for therapeutic applications.

Advanced Structural Characterization and Elucidation of 3 Amino 2,3 Dihydroquinazolin 4 1h One

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic techniques are fundamental in confirming the molecular structure of 3-amino-2,3-dihydroquinazolin-4(1H)-one by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of a related compound, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, the aromatic protons appear in the range of δ 7.42-8.20 ppm, while the amino (-NH₂) protons are observed as a singlet at δ 5.51 ppm. uin-malang.ac.id For the unsubstituted this compound, one would expect to see signals corresponding to the protons on the fused benzene (B151609) ring, the C2 methylene (B1212753) protons, the N1-H proton, and the N3-amino protons. The chemical shifts and coupling patterns of the aromatic protons would provide information about their substitution pattern. The protons at C2 would likely appear as a singlet, and the N-H protons would also be present, with their chemical shifts potentially varying depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, the carbonyl carbon (C=O) resonates at approximately δ 161.5 ppm, and the aromatic carbons appear in the δ 121.1-154.9 ppm region. uin-malang.ac.id In the case of the parent compound, distinct signals would be expected for the carbonyl carbon, the C2 carbon, and the carbons of the benzene ring.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, further confirming the structural assignment.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C=O | - | ~162-165 |

| Aromatic CHs | ~6.5-8.0 | ~115-150 |

| C2-H₂ | ~4.5-5.5 | ~45-55 |

| N1-H | Variable | - |

| N3-NH₂ | Variable | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one shows characteristic absorption bands at 3461 cm⁻¹ (N-H stretch of the amino group), 3012 cm⁻¹ (C-H aromatic stretch), 1672 cm⁻¹ (C=O amide stretch), 1614 and 1471 cm⁻¹ (C=C aromatic stretch), and 1338 cm⁻¹ (C-N stretch). uin-malang.ac.id For the unsubstituted compound, similar characteristic peaks would be anticipated, providing evidence for the presence of the amine, amide, and aromatic functionalities.

Interactive Data Table: Characteristic IR Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (amine) | Stretching | ~3400-3300 |

| C-H (aromatic) | Stretching | ~3100-3000 |

| C=O (amide) | Stretching | ~1680-1630 |

| C=C (aromatic) | Stretching | ~1600-1450 |

| C-N | Stretching | ~1350-1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would offer further structural clues, likely involving the loss of small molecules such as NH₂, CO, or HCN. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula.

Crystallographic Analysis of this compound

Crystallographic analysis provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for the parent this compound is not readily found, analysis of related structures, such as 3-amino-2-ethylquinazolin-4(3H)-one, reveals important structural features. In this derivative, the molecule is essentially planar, and in the crystal, molecules are linked by N—H⋯O hydrogen bonds. nih.gov A similar analysis of the unsubstituted compound would provide precise bond lengths, bond angles, and details of the conformation of the dihydroquinazolinone ring system.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Key Bond Lengths | C=O: ~1.23 Å, C-N: ~1.35-1.45 Å |

| Key Bond Angles | Angles around sp² carbons: ~120°, Angles in the dihydro ring: deviate from ideal tetrahedral/trigonal planar |

| Hydrogen Bonding | Expected between N-H donors and C=O/N acceptors |

Derivatization Chemistry and Structure Activity Relationship Sar Studies of 3 Amino 2,3 Dihydroquinazolin 4 1h One Analogues

Synthetic Strategies for Functionalization at Key Positions

The chemical reactivity of the 3-amino-2,3-dihydroquinazolin-4(1H)-one core offers multiple sites for modification, primarily at the quinazolinone nucleus itself and the exocyclic amino group at the N3-position. These modifications are crucial for exploring the chemical space and optimizing the biological activity of the resulting analogues.

The quinazolinone core can be functionalized at various positions on the benzene (B151609) ring, as well as at the C2 position. A common synthetic route to 2,3-dihydroquinazolin-4(1H)-ones involves the condensation of anthranilamide with aldehydes or ketones. researchgate.netresearchgate.net This reaction allows for the introduction of a wide variety of substituents at the C2 position. For instance, a range of aliphatic, acyclic, and aromatic substituents have been introduced at this position to generate libraries of analogues. nih.gov

Further modifications on the benzene ring of the quinazolinone core are also synthetically accessible. For example, starting from substituted anthranilamides, it is possible to introduce various groups such as halogens, nitro groups, or alkyl chains onto the aromatic ring. mdpi.com A study reported the synthesis of 6,8-dinitro-2,3-dihydroquinazolin-4(1H)-one derivatives by treating the parent compound with a nitrating mixture of concentrated nitric acid and sulfuric acid. mdpi.com These synthetic approaches provide a means to systematically alter the steric and electronic properties of the quinazolinone scaffold.

The following table summarizes some of the synthetic strategies for modifying the quinazolinone core:

| Modification Site | Synthetic Approach | Starting Materials | Key Reagents/Conditions | Reference |

| C2 Position | Condensation Reaction | Anthranilamide and Aldehydes/Ketones | Lewis acid catalysis, microwave irradiation | researchgate.netnih.gov |

| Benzene Ring (e.g., C6, C8) | Nitration | 2,3-dihydroquinazolin-4(1H)-one | Conc. HNO₃, Conc. H₂SO₄ | mdpi.com |

| Benzene Ring | Using Substituted Anthranilamides | Substituted Anthranilamides and Aldehydes/Ketones | Various condensation conditions | mdpi.com |

The amino group at the N3-position is a key site for derivatization, offering a handle for introducing a diverse range of functionalities. The synthesis of the parent 3-amino-2-methyl-quinazolin-4(3H)-one can be achieved by reacting 2-methyl-4H-3,1-benzoxazin-4-one with hydrazine (B178648) hydrate (B1144303). sapub.orgmdpi.com This primary amino group can then undergo various chemical transformations.

A common derivatization strategy involves the formation of Schiff bases through the reaction of the N3-amino group with various aldehydes. nih.gov This reaction is typically carried out in a suitable solvent like ethanol. The resulting imines can serve as intermediates for the synthesis of other heterocyclic systems or can be evaluated for their own biological activities.

Furthermore, the amino group can be acylated to form amides. For instance, reaction with acetyl chloride in dry toluene yields the corresponding acetamide derivative. mdpi.com Similarly, reaction with various arylhydrazides under microwave irradiation can produce a series of arylamides. mdpi.com The amino group can also be converted into other functional groups, such as in the synthesis of 1,3,4-thiadiazole, 1,3,4-oxadiazole, and 1,2,4-triazole derivatives. sapub.org

The table below outlines some of the derivatization strategies for the N3-amino group:

| Reaction Type | Reagents | Product Type | Reference |

| Schiff Base Formation | Aldehydes | Imines | nih.gov |

| Acylation | Acetyl chloride | Acetamides | mdpi.com |

| Arylamidation | Arylhydrazides | Arylamides | mdpi.com |

| Heterocycle Formation | Carbon disulfide, etc. | Thiadiazoles, Oxadiazoles, Triazoles | sapub.org |

Design Principles for Novel this compound Analogues

The design of novel this compound analogues is guided by several medicinal chemistry principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. A key strategy is the exploration of structure-activity relationships (SAR) through systematic modification of the lead compound.

One common design principle is substituent modification , where different functional groups are introduced at various positions of the quinazolinone scaffold to probe their effects on activity. This includes varying the steric bulk, electronic properties (electron-donating or electron-withdrawing), and lipophilicity of the substituents. For example, the introduction of different aromatic and aliphatic groups at the C2-position can significantly impact the biological profile of the molecule. nih.gov

Scaffold hopping is another design strategy where the quinazolinone core is replaced by other heterocyclic systems with similar spatial arrangements of key functional groups. However, for the purpose of this article, the focus remains on the derivatization of the this compound scaffold itself.

Bioisosteric replacement is also a valuable tool in the design of new analogues. This involves the substitution of a particular functional group with another group that has similar physical and chemical properties, with the aim of improving biological activity or metabolic stability. For instance, replacing a hydroxyl group with a trifluoromethyl group can alter the electronic properties and lipophilicity of the molecule, potentially leading to enhanced activity. nih.gov

The design process is often aided by computational methods such as molecular docking and pharmacophore modeling, which can predict the binding of novel analogues to their biological targets and guide the selection of substituents for synthesis. nih.gov

Exploration of Structure-Activity Relationships (SAR) in this compound Series

Understanding the relationship between the chemical structure of this compound analogues and their biological activity is crucial for the rational design of more potent and selective compounds. SAR studies are typically conducted by synthesizing a series of related compounds and evaluating their in vitro activity against a specific biological target.

The nature and position of substituents on the this compound scaffold have a profound impact on the in vitro biological activity. Several studies have systematically investigated these effects.

For instance, in a study evaluating the cytotoxicity of a series of 2,3-dihydroquinazolin-4(1H)-one analogues against a panel of cancer cell lines, it was observed that aromatic substituents at the C2-position were generally more potent than aliphatic ones. nih.gov The introduction of steric bulk to the aromatic moiety at C2 resulted in a significant reduction in potency. nih.gov Furthermore, the position of substituents on an aromatic ring at C2 was found to be critical. For example, a 1-naphthyl substituent at C2 was found to be 50-fold more potent than the corresponding 2-naphthyl analogue. nih.gov

Electron-withdrawing groups on a phenyl ring at the C2-position can also influence activity. While nitro-substitution was poorly tolerated, a trifluoromethyl group retained good activity, suggesting that the effect is not solely due to electron withdrawal. nih.gov Halogen substituents, such as bromine, were generally well-tolerated. nih.gov

The following table summarizes the impact of various substituents on the in vitro cytotoxic activity of 2,3-dihydroquinazolin-4(1H)-one analogues:

| Position of Substitution | Substituent Type | Effect on In Vitro Cytotoxicity | Reference |

| C2 | Aromatic vs. Aliphatic | Aromatic generally more potent | nih.gov |

| C2 (Aromatic) | Increased Steric Bulk | Decreased potency | nih.gov |

| C2 (Aromatic) | 1-Naphthyl vs. 2-Naphthyl | 1-Naphthyl significantly more potent | nih.gov |

| C2 (Phenyl) | Nitro (-NO₂) | Poorly tolerated | nih.gov |

| C2 (Phenyl) | Trifluoromethyl (-CF₃) | Retained good activity | nih.gov |

| C2 (Phenyl) | Bromine (-Br) | Well-tolerated | nih.gov |

| C2 (Phenyl) | Hydroxyl (-OH) | Decreased potency | nih.gov |

| C2 (Phenyl) | Methoxy (B1213986) (-OCH₃) | As active as the parent phenyl | nih.gov |

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that are responsible for a molecule's biological activity. dovepress.com This method is valuable in the design of new drugs and in virtual screening to identify novel active compounds. A pharmacophore model typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific spatial orientation. nih.gov

For quinazolinone-based compounds, pharmacophore models have been developed to understand their interaction with various biological targets. For example, in the design of dual PI3K/HDAC inhibitors, the quinazolinone core of Idelalisib was identified as a key pharmacophoric element that extends into a specific pocket of the PI3Kδ enzyme. nih.gov

A pharmacophore model for a series of inhibitors can be generated based on the structures of known active compounds. This model can then be used to screen large compound libraries to identify new molecules that fit the pharmacophoric requirements. The development of a pharmacophore model typically involves aligning a set of active molecules and identifying the common chemical features that are essential for their activity. ijpscr.info

The key features of a pharmacophore model for quinazolinone-based compounds might include:

A hydrogen bond acceptor feature associated with the carbonyl group at C4.

An aromatic ring feature corresponding to the fused benzene ring.

Additional features depending on the specific biological target, such as hydrophobic groups or hydrogen bond donors/acceptors on the substituents.

By understanding the key pharmacophoric features, medicinal chemists can rationally design new this compound analogues with improved biological activity.

Mechanistic Investigations of 3 Amino 2,3 Dihydroquinazolin 4 1h One and Its Derivatives

Molecular Interactions with Biological Targets (Enzymes, Receptors)

Derivatives of the 2,3-dihydroquinazolin-4(1H)-one scaffold have been shown to interact with a variety of biological macromolecules, including enzymes and receptors. Molecular docking studies and biochemical assays have identified several key targets.

For instance, certain 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives have been evaluated as inhibitors of cyclooxygenase-2 (COX-2), lactate (B86563) dehydrogenase A (LDHA), α-glucosidase, and α-amylase. nih.gov Molecular docking simulations have provided insights into these interactions. One derivative, compound 3a (6-chloro-3-(3-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one), demonstrated a significant binding affinity to LDHA, with a calculated binding free energy of -9.2 kcal/mol. mdpi.com Its interaction with the enzyme's active site involves hydrogen bonds with amino acid residues Ala29, Val30, and Arg98. mdpi.com

Other derivatives have been identified as inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a Ca²⁺-permeable cation channel. researchgate.netbohrium.com A specific derivative, D9, was found to have an IC₅₀ of 3.7 μM against TRPM2. researchgate.net

Furthermore, extensive research has focused on the interaction of this class of compounds with tubulin, a critical protein in cellular mitosis. nih.gov Molecular modeling studies suggest that certain derivatives, such as 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (compound 39), bind within the colchicine (B1669291) binding pocket of tubulin, leading to inhibition of tubulin polymerization. nih.govrsc.org This interaction is stabilized by the quinazolin-4(3H)-one region remaining stationary in a manner analogous to the trimethoxyphenyl region of colchicine. nih.gov

The table below summarizes the interactions of various 2,3-dihydroquinazolin-4(1H)-one derivatives with their biological targets.

| Derivative Class/Compound | Biological Target | Key Findings | Reference |

|---|---|---|---|

| 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones | COX-2, LDHA, α-Glucosidase, α-Amylase | Identified as inhibitors of these enzymes through in vitro assays. | nih.gov |

| Compound 3a | Lactate Dehydrogenase A (LDHA) | Binding free energy of -9.2 kcal/mol; forms hydrogen bonds with Ala29, Val30, and Arg98. | mdpi.com |

| Compound D9 | TRPM2 Channel | Inhibitory activity with an IC₅₀ of 3.7 μM. | researchgate.net |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | Tubulin | Binds to the colchicine binding pocket, inhibiting tubulin polymerization. | nih.govrsc.org |

| 2,3-dihydroquinazolin-4(1H)-one derivatives | Pyridoxal Kinase and Trypanothione Reductase (Leishmania) | Derivatives showed strong binding affinity in molecular docking studies, suggesting anti-leishmanial potential. | mdpi.com |

Cellular Pathway Modulation Studies (in vitro)

The interaction of these compounds with their molecular targets translates into the modulation of various cellular pathways, which has been primarily studied in the context of cancer.

One of the key cellular effects observed is the induction of apoptosis. The compound 3-amino-2-methylquinazolin-4(3H)-one was shown to have a potent cytotoxic and growth-inhibiting effect on several cancer cell lines. rdd.edu.iq This study suggested that the observed cell death was due to the induction of apoptosis through the modulation of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) S-transferase (GST). rdd.edu.iq

Inhibition of the Wnt/β-catenin pathway has also been reported for derivatives that inhibit tankyrase 2. These compounds were shown to interact with the nicotinamide-binding site of the enzyme's catalytic domain, leading to subsequent inhibition of the Wnt pathway in cell-based assays. nih.gov

Furthermore, derivatives that target tubulin have a profound impact on cell division. By inhibiting or, in some cases, promoting tubulin polymerization, these compounds disrupt microtubule dynamics, which is essential for mitosis, leading to cell cycle arrest and subsequent cell death. nih.gov The broad-spectrum cytotoxic activity of these compounds has been demonstrated against a panel of human cancer cell lines, including those from the colon, breast, lung, and prostate. nih.gov

Biochemical Assays for Specific Molecular Target Engagement

Biochemical assays are crucial for confirming the direct interaction of a compound with its proposed molecular target and for quantifying its activity.

For derivatives targeting tubulin, a key biochemical assay is the tubulin polymerization assay. In this assay, the effect of the compound on the formation of microtubules is measured. Studies have shown that certain 2,3-dihydroquinazolin-4(1H)-one derivatives, such as compound 39 (2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one) and compound 64 (2-(2-methoxystyryl)quinazolin-4(3H)-one), inhibit microtubule formation, confirming their engagement with tubulin. nih.govrsc.org

Enzyme inhibition assays are widely used to determine the potency of compounds. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness in inhibiting a specific enzyme. For example, various quinazolin-4(3H)-one derivatives were evaluated for their inhibitory activity against multiple tyrosine protein kinases, with some compounds showing potent activity against CDK2, with IC₅₀ values in the sub-micromolar range. nih.gov

The table below presents data from cytotoxicity assays on various cancer cell lines for selected 2,3-dihydroquinazolin-4(1H)-one analogues, demonstrating their anti-proliferative effects.

| Compound | Cancer Cell Line | Cell Line Type | GI₅₀ (μM) | Reference |

|---|---|---|---|---|

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | HT29 | Colon | <0.05 | nih.gov |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | U87 | Glioblastoma | <0.05 | nih.gov |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | A2780 | Ovarian | <0.05 | nih.gov |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | H460 | Lung | <0.05 | nih.gov |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | BE2-C | Neuroblastoma | <0.05 | nih.gov |

Understanding Structure-Mechanism Relationships

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity and mechanism of action. For the 2,3-dihydroquinazolin-4(1H)-one scaffold, modifications at various positions on the rings have been shown to significantly alter potency and selectivity. acs.org

For derivatives acting as antioxidants and enzyme inhibitors, specific substitutions have been linked to enhanced activity. For example, in a series of 2-thioxo derivatives, the combination of a 3-(3-(trifluoromethyl)phenyl) group with a 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one core was found to improve antiradical efficiency. mdpi.com Conversely, combining the same phenyl group with a 6-bromo core greatly reduced the activity. mdpi.com This highlights the sensitive interplay between different substituents on the quinazolinone scaffold.

In the context of tubulin inhibitors, the nature of the substituent at the 2-position of the quinazolinone ring is critical. Aromatic and bulky groups, such as a naphthyl ring, have been associated with high potency. nih.gov For styryl derivatives, the position of a methoxy (B1213986) group on the styryl ring was found to influence both cytotoxicity and the degree of tubulin polymerization inhibition, with the ortho-methoxy derivative (compound 64) being more active than the para-methoxy analogue. nih.gov

The first comprehensive SAR for 4(3H)-quinazolinone antibacterials was explored by evaluating 77 variants, making modifications on all three rings of the scaffold. This systematic approach helps to delineate which structural features are essential for a particular biological activity and guides the design of more potent and selective compounds. acs.org

Computational and Theoretical Chemistry Studies on 3 Amino 2,3 Dihydroquinazolin 4 1h One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural characteristics of quinazolinone scaffolds. While specific DFT studies focusing exclusively on 3-amino-2,3-dihydroquinazolin-4(1H)-one are not extensively documented in publicly available literature, the principles and findings from studies on closely related 2,3-dihydroquinazolin-4(1H)-one derivatives offer valuable transferable insights.

Electronic Structure and Reactivity Predictions

DFT calculations are powerful in predicting the electronic structure of molecules, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial in forecasting the reactivity of a molecule. For instance, the HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

In studies of related 2,3-dihydroquinazolin-4(1H)-ones, DFT calculations have been used to map the MEP, identifying electron-rich regions (typically around carbonyl oxygen and nitrogen atoms) that are susceptible to electrophilic attack and electron-deficient regions (often associated with hydrogen atoms on the amine groups) that are prone to nucleophilic attack. This information is vital for predicting how the molecule might interact with biological targets.

Table 1: Representative Theoretical Electronic Properties of a Quinazolinone Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges observed for similar heterocyclic compounds in computational studies.

Conformational Analysis

The three-dimensional conformation of a molecule is critical to its biological activity. Conformational analysis using DFT helps to identify the most stable geometric arrangements (conformers) of a molecule by calculating the potential energy surface as a function of bond rotations. For 2,3-dihydroquinazolin-4(1H)-one derivatives, the flexibility often arises from the substituents on the heterocyclic ring.

Molecular Docking and Dynamics Simulations (for target interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ub.ac.id This method is extensively used to screen virtual libraries of compounds against a known biological target and to predict the binding mode and affinity of a ligand. For derivatives of this compound, molecular docking studies have been crucial in identifying potential protein targets and in understanding the key interactions that govern binding.

For example, molecular docking studies on 3-amino-2-methyl-quinazolin-4(3H)-one derivatives have suggested their potential to bind to DNA. mdpi.com Similarly, various quinazolinone derivatives have been docked into the active sites of enzymes like EGFR (Epidermal Growth Factor Receptor) kinase, revealing key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. nih.govresearchgate.net

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. These simulations can be used to assess the stability of the predicted binding pose from docking and to calculate binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical and in vitro focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

For quinazolinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. rsc.org These models generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for biological activity. These maps serve as a guide for designing more potent analogs.

Table 2: Key Parameters in a Hypothetical 3D-QSAR Model for Quinazolinone Derivatives

| Parameter | Value | Description |

| q² (cross-validated r²) | 0.65 | Indicates the predictive ability of the model |

| r² (non-cross-validated r²) | 0.92 | Indicates the goodness of fit of the model |

| Steric Contribution | 55% | Percentage contribution of steric fields to the model |

| Electrostatic Contribution | 45% | Percentage contribution of electrostatic fields to the model |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges observed in 3D-QSAR studies.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For the this compound scaffold, virtual screening can be employed to explore vast chemical spaces and identify novel derivatives with desired biological activities.

Structure-based virtual screening, which utilizes molecular docking, has been applied to quinazolinone libraries to discover inhibitors for various targets. nih.gov Ligand-based virtual screening, which relies on the similarity to known active compounds, is another powerful approach.

Once initial "hit" compounds are identified through virtual screening, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. Computational tools play a vital role in this phase. For instance, the insights gained from QSAR models and molecular docking can guide the rational design of new derivatives with enhanced activity. Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties helps in prioritizing compounds with favorable drug-like characteristics for synthesis and further testing.

Future Research Directions and Unexplored Avenues for 3 Amino 2,3 Dihydroquinazolin 4 1h One

Development of Advanced Synthetic Methodologies

While classical methods for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives, such as the cyclocondensation of 2-aminobenzamide (B116534) with aldehydes and ketones, are well-established, future efforts will likely focus on advancing these protocols. nih.govbenthamdirect.com The evolution from two-component reactions to one-pot, three-component syntheses has already marked a significant step towards efficiency. nih.govresearchgate.net

Future research should prioritize the development of:

Asymmetric Synthesis: Most current methods yield racemic mixtures. Developing robust enantioselective strategies is crucial to isolate specific stereoisomers, which may exhibit differential bioactivity and safety profiles.

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthesis. researchgate.net Future methodologies will likely expand the use of water as a solvent, biodegradable catalysts like amino acids or chitosan, and energy-efficient techniques such as microwave irradiation. mdpi.combenthamdirect.comresearchgate.net The use of heterogeneous, recyclable catalysts, such as magnetic nanoparticles or polymer-supported reagents, also represents a promising avenue for sustainable production. researchgate.netresearchgate.netnih.gov

Novel Catalytic Systems: Exploration of new catalysts, like titanium silicon oxide nanopowder or phosphomolybdic acid combined with silica-coated hercynite, can lead to higher yields, shorter reaction times, and milder reaction conditions. researchgate.netresearchgate.net

A summary of representative modern synthetic approaches is presented in Table 1.

| Catalyst/Method | Starting Materials | Key Features |

| Aspartic Acid in Water | 2-Aminobenzamide, Aldehydes/Ketones | Environmentally benign, simple cyclocondensation. benthamdirect.com |

| Cu@Py-Oxa@SPION | Isatoic Anhydride (B1165640), Amines, CS₂ | Multi-step synthesis, high yields, recyclable magnetic catalyst. nih.gov |

| Lactic Acid (neat) | 2-Aminobenzamide, Aldehydes/Ketones | Green catalyst, solvent-free conditions. researchgate.net |

| Microwave Irradiation | Anthranilic Acids, Acetic Anhydride, Hydrazine (B178648) | Efficient, rapid, green synthesis of 3-amino derivatives. mdpi.com |

| T3P® (Propylphosphonic Anhydride) | 2-Aminobenzamide, Aldehydes | High efficiency, practical simplicity, easy product isolation. rsc.org |

Discovery of Novel Molecular Targets

Derivatives of the 2,3-dihydroquinazolin-4(1H)-one scaffold have demonstrated activity against a diverse range of targets, including tubulin in cancer cells, the TRPM2 ion channel, and key enzymes in Leishmania parasites like Pyridoxal Kinase and Trypanothione Reductase. nih.govrsc.orgresearchgate.netmdpi.comnih.gov However, the full spectrum of molecular interactions remains largely uncharted.

Unexplored avenues include:

Target Deconvolution: For many derivatives identified through phenotypic screening, the precise molecular target is unknown. Future work should employ advanced chemical biology techniques, such as affinity chromatography, activity-based protein profiling (ABPP), and thermal proteome profiling (TPP), to identify the direct binding partners of these bioactive compounds.

Systematic Screening: Large-scale screening of 3-amino-2,3-dihydroquinazolin-4(1H)-one libraries against panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could reveal unexpected and potentially valuable therapeutic targets. nih.gov

Exploiting Bioinformatics: Predictive bioinformatics and chemoproteomics can be used to forecast potential targets based on structural similarity to known ligands, guiding experimental validation and accelerating the discovery process. nih.gov For instance, computational predictions have suggested ERBB2, SRC, and AKT1 as potential targets for related structures, warranting further investigation. nih.gov

Elucidation of Complex Biochemical Pathways

Understanding the precise mechanism of action is fundamental to translating a bioactive compound into a therapeutic agent. For 2,3-dihydroquinazolin-4(1H)-one derivatives, while some mechanisms like tubulin polymerization inhibition are known, the downstream consequences and broader biochemical impact are not fully understood. nih.govrsc.org

Future research should focus on:

Pathway Analysis: Investigating the downstream signaling cascades affected by the binding of these compounds to their primary targets. For example, inhibition of tubulin polymerization is known to induce G2/M cell cycle arrest; further studies could explore the specific roles of checkpoint proteins and apoptotic factors involved. rsc.org

Metabolic Fate and Stability: Determining how these compounds are metabolized in biological systems is critical. Identifying the metabolic pathways, resulting metabolites, and their potential bioactivity or toxicity will provide a more complete picture of their pharmacological profile.

Off-Target Effects: A comprehensive understanding of off-target interactions is essential. System-wide approaches, such as proteomics and transcriptomics, can help build a complete profile of the cellular response to a given compound, identifying both intended and unintended effects.

Exploration of New Chemical Space through Derivatization

The versatility of the 2,3-dihydroquinazolin-4(1H)-one scaffold allows for extensive derivatization, enabling the systematic exploration of chemical space to optimize potency and selectivity. nih.govnih.gov The synthesis of numerous analogues with substitutions at various positions has already demonstrated the potential to fine-tune biological activity. nih.govnih.govrsc.orgnih.gov

Key future strategies in this area include:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to understand how different functional groups at various positions on the quinazolinone ring and its substituents influence target binding and cellular activity. nih.gov This knowledge is crucial for the rational design of next-generation compounds. nih.gov

Combinatorial Chemistry and Library Synthesis: The development of solid-phase synthesis methodologies paves the way for the creation of large, diverse libraries of this compound derivatives. nih.gov These libraries can be used in high-throughput screening campaigns to accelerate the discovery of new lead compounds.

Scaffold Hopping and Bioisosteric Replacement: Future research could explore replacing the core quinazolinone structure with bioisosteric rings or modifying it to create novel scaffolds that retain key pharmacophoric features while offering improved properties. Annelation, the fusion of additional heterocyclic rings to the quinazoline (B50416) core, is another strategy to expand into novel chemical space and generate compounds with unique biological activity profiles. nih.gov

Integration with Emerging Technologies in Chemical Biology

The convergence of chemistry, biology, and data science offers powerful new tools for drug discovery. Integrating these technologies will be paramount for unlocking the full potential of the this compound scaffold.

Future directions include:

Computational Chemistry and AI: The use of molecular docking and molecular dynamics simulations to predict ligand-protein interactions is already established. nih.govmdpi.com The next frontier involves leveraging artificial intelligence and machine learning to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, guide synthetic efforts, and identify promising candidates from vast virtual libraries. nih.gov

Advanced Imaging Techniques: High-resolution microscopy and fluorescently-tagged derivatives could be used to visualize the subcellular localization of these compounds in real-time, providing insights into their mechanism of action and potential sites of accumulation.

Omics Technologies: The application of genomics, proteomics, and metabolomics will enable a holistic view of the cellular response to treatment with these compounds. This systems-level data can help elucidate complex mechanisms, identify biomarkers of response, and uncover novel therapeutic applications.

By pursuing these future research directions, the scientific community can continue to build upon the rich foundation of the this compound scaffold, paving the way for the development of novel and effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing 3-amino-2,3-dihydroquinazolin-4(1H)-one derivatives, and how do they differ in reaction conditions and yields?

Methodological Answer: The synthesis typically employs multi-component reactions (MCRs) involving isatoic anhydride, aldehydes, and amines/ammonium salts. Key methodologies include:

- HAP NPs catalysis : Hydroxyapatite nanoparticles (HAP NPs) in aqueous media enable recyclable (up to six cycles) and high-yield synthesis (80–95%) under mild conditions .

- InBr3 catalysis : InBr3 facilitates gram-scale synthesis in 10–60 minutes with yields of 75–92%, isolated via recrystallization .

- KOH/DMSO system : A transition metal-free approach using KOH in DMSO achieves rapid synthesis (30–120 minutes) at room temperature .

- β-cyclodextrin-SO3H : This recyclable catalyst (three cycles) operates in water with yields of 85–94% and short reaction times (15–40 minutes) .

Comparison Table:

Q. How are this compound derivatives characterized to confirm structural integrity?

Methodological Answer: Characterization involves:

- Spectroscopy :

- 1H/13C NMR : Confirms proton environments and carbon frameworks (e.g., spirocyclic structures in cyclohexanone-derived analogues) .

- IR : Validates functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .

- Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns .

- X-ray Diffraction : Resolves crystal structures and confirms stereochemistry in novel derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for novel this compound analogues?

Methodological Answer:

- Cross-verification : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve ambiguous proton assignments .

- Computational Validation : Use density functional theory (DFT) to predict NMR/IR spectra and compare with experimental data .

- Isotopic Labeling : Track reaction intermediates (e.g., imine formation) via deuterated solvents or labeled reagents .

Q. How can heterogeneous catalysts (e.g., HAP NPs) be optimized for recyclability and efficiency?

Methodological Answer:

- Surface Modification : Functionalize HAP NPs with sulfonic acid groups to enhance active site accessibility .

- Leaching Tests : Analyze post-reaction supernatants via ICP-MS to quantify metal loss and adjust catalyst loading .

- Morphological Analysis : Use SEM/XRD to assess catalyst stability after cycles (e.g., unchanged HAP NP morphology after six runs) .

Q. What in silico approaches predict bioactivity against targets like Mycobacterium tuberculosis?

Methodological Answer:

- Molecular Docking : Screen derivatives against Mtb enoyl-ACP reductase (InhA) using AutoDock/Vina, prioritizing compounds with binding energies < -8 kcal/mol .

- MD Simulations : Perform 100-ns simulations to assess target-ligand complex stability (e.g., RMSD < 2 Å) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with MIC values to design potent analogues .

Q. How do solvent systems influence reaction kinetics and yield?

Methodological Answer:

- Aqueous Media : Enhance green metrics but may slow kinetics due to poor aldehyde solubility (e.g., HAP NPs in water require 1–3 hours) .

- Organic Solvents : Accelerate reactions (e.g., DMSO reduces activation energy in KOH/DMSO system) but compromise sustainability .

- Solvent-Free Conditions : InBr3-catalyzed reactions achieve 75–92% yields in 10–60 minutes, ideal for large-scale synthesis .

Q. What methodologies validate anti-biofilm activity of this compound derivatives?

Methodological Answer:

- Crystal Violet Assay : Quantify biofilm biomass reduction in Acinetobacter baumannii after 24-hour exposure to derivatives .

- Confocal Microscopy : Image LIVE/DEAD-stained biofilms to assess viability post-treatment .

- Gene Expression Profiling : Use RT-qPCR to measure downregulation of biofilm-associated genes (e.g., ompA, bap) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.